![molecular formula C18H32O14 B3069506 beta Glucan CAS No. 9051-97-2](/img/structure/B3069506.png)
beta Glucan
Overview
Description
Beta-glucans are a group of β-D-glucose polysaccharides naturally occurring in the cell walls of cereals, bacteria, and fungi . They form a linear backbone with 1–3 β-glycosidic bonds but vary with respect to molecular mass, solubility, viscosity, branching structure, and gelation properties . They are used as texturing agents in various nutraceutical and cosmetic products, and as soluble fiber supplements .
Synthesis Analysis
Beta-glucans are synthesized using a recombinantly produced β-1,3-glucan phosphorylase by fine-tuning solution conditions during particle nucleation and growth . The synthesis results in interconnected parallel hexagonal lamellae composed of 8 nm thick sheets of highly expanded paracrystals .Molecular Structure Analysis
Beta-glucans are chains of D-glucose polysaccharides linked by β-type glycosidic bonds . The most common forms of β-glucans are those comprising D-glucose units with β-1,3 links . Yeast and fungal β-glucans contain 1-6 side branches, while cereal β-glucans contain both β-1,3 and β-1,4 backbone bonds .Chemical Reactions Analysis
Beta-glucans are known to have a technological influence on the filter performance time because of their functional properties as viscous, gel-forming hydrocolloids . They are also known to form a complex with reagent R2 in buffered conditions at pH 8 that is proportional to the concentration of high molecular weight β-glucan in the sample .Physical And Chemical Properties Analysis
Beta-glucans form a linear backbone with 1–3 β-glycosidic bonds but vary with respect to molecular mass, solubility, viscosity, branching structure, and gelation properties . They are known to have a technological influence on the filter performance time because of their functional properties as viscous, gel-forming hydrocolloids .Scientific Research Applications
Dietary Fiber Source
Beta-Glucan is a notable dietary fiber with extensive applications . It is found in diverse sources like oats, barley, mushrooms, and yeast . The absorption and metabolism of Beta-Glucan in the human body have potential health benefits .
Immune Modulation
Beta-Glucan plays a biofunctional role in immune modulation . When administered to animals or humans, it recruits macrophages and stimulates the immune system .
Cholesterol Regulation
Beta-Glucan helps in cholesterol regulation . It has been used for various medical and pharmaceutical applications like lowering blood total cholesterol and blood lipid profiles .
Gastrointestinal Health
Beta-Glucan contributes to gastrointestinal health . It is known to have synergistic effects such as antioxidant, antigenotoxic, and antimutagenic activities .
Antitumor Activity
Beta-Glucan exhibits antitumor activity . It has been utilized for various pharmacological applications including cancer inhibition .
Anti-inflammatory Activity
Beta-Glucan is known to have anti-inflammatory activity . It has been reported to have versatile biological activities, such as immunomodulatory, antitumor, antioxidant, and antiviral properties .
Anti-obesity
Beta-Glucan has anti-obesity properties . It plays an important role in maintaining body weight .
Wound Healing
Beta-Glucan aids in wound healing . It stimulates the immune system and has been utilized for wound healing .
Mechanism of Action
Target of Action
Beta Glucan, a type of polysaccharide, primarily targets immune cells such as leukocytes . It has a binding capacity to different receptors on these cells, which leads to the stimulation of immune responses . The primary targets include macrophages, natural killer cells, and neutrophils .
Mode of Action
Beta Glucan interacts with its targets by binding to specific receptors on immune cells . This binding stimulates the release of cytokines and chemokines . These signaling proteins then stimulate immunocompetent cells such as monocytes, macrophages, and neutrophils for killing pathogens through phagocytosis, oxidative burst, and cytotoxic killing activities . They also create immunological memories and specific antibodies through the activation of T and B lymphocytes .
Biochemical Pathways
Beta Glucan affects several biochemical pathways. It stimulates the release of cytokines and chemokines in response to immune cell surface receptors . These signaling proteins stimulate immunocompetent cells, leading to the activation of various immune responses . Beta Glucan can also modulate some important biochemical properties, providing a more competent immune profile .
Pharmacokinetics
As a result, carbohydrates are absorbed more slowly, resulting in more steady blood sugar .
Result of Action
The action of Beta Glucan results in a variety of molecular and cellular effects. It enhances the activity of immune cells, leading to increased bactericidal activity, cytokine productivity, and survival fit ability at cellular levels . It also stimulates the immune system, enhancing disease resistance by increasing functional and decreasing deleterious responses .
Action Environment
The action of Beta Glucan can be influenced by environmental factors. It plays a crucial role in the activation of the functional plant innate immune system, triggering signaling cascades that result in the accumulation of different pathogenesis-related proteins, reactive oxygen species, antioxidant defense enzymes, and the activation of the mitogen-activated protein kinase (MAPK) pathway . This makes Beta Glucan an eco-friendly, biodegradable, and economical biopolymer with important roles for acquiring adaptations to mitigate climate change in crop plants .
Safety and Hazards
Taking larger amounts of beta-glucans as medicine is possibly safe for up to 8-12 weeks . There have been no reported side effects from taking beta-glucans by mouth . When applied to the skin, beta-glucans are possibly safe when used for a short time period . They can cause skin rash in some people .
Future Directions
Beta-glucans are being tested for clinical efficacy in clinical trials for a variety of conditions, including inflammatory conditions, cardiometabolic diseases, obesity, and cancer . Over 200 clinical trials of β-glucans are completed or in progress, suggesting their diverse biological properties might have significant therapeutic potential .
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3,5-dihydroxy-2-(hydroxymethyl)oxan-4-yl]oxy-4-[(2S,3R,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O14/c19-2-9-6(22)1-7(23)17(29-9)32-16-13(26)11(4-21)30-18(14(16)27)31-15-8(24)5-28-10(3-20)12(15)25/h6-27H,1-5H2/t6-,7+,8-,9+,10+,11+,12+,13+,14+,15+,16-,17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMCUTIDVYCGCK-IIIGWGBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(C1O)OC2C(C(OC(C2O)OC3C(COC(C3O)CO)O)CO)O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]([C@@H]1O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](CO[C@@H]([C@H]3O)CO)O)CO)O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
9012-72-0, 9051-97-2 | |
Record name | D-Glucan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | β-D-Glucan, (1.fwdarw.3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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